(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide

Lipophilicity ADME Prediction Acrylamide Derivatives

This (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (CAS 433691-53-3) features a unique N-phenethyl/4-propoxyphenyl combination critical for its biological profile. It shows ~25 µM IC50 against MCF-7 cells and suppresses TNF-alpha/IL-6 in inflammation models, making it ideal for early-stage cytotoxicity screening and mechanistic studies. Its moderate LogP (~4.13) supports ADME-Tox profiling. Do not substitute with generic analogs—only this exact structure ensures reproducible SAR data. Source high-purity (≥95%) material to advance your focused library or pathway investigation.

Molecular Formula C20H23NO2
Molecular Weight 309.409
CAS No. 433691-53-3
Cat. No. B2640268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
CAS433691-53-3
Molecular FormulaC20H23NO2
Molecular Weight309.409
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C20H23NO2/c1-2-16-23-19-11-8-18(9-12-19)10-13-20(22)21-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,21,22)/b13-10+
InChIKeySTDZWKNSHVQWLE-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (CAS 433691-53-3): Compound Identity and Research Classification


(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (CAS 433691-53-3) is a synthetic phenethyl acrylamide derivative belonging to the broader cinnamamide class, characterized by a phenethyl group on the amide nitrogen and a 4-propoxyphenyl substituent on the α,β-unsaturated carbonyl core [1]. Its molecular formula is C20H23NO2 with a molecular weight of 309.41 g/mol . The compound is primarily utilized in early-stage drug discovery and chemical biology research as a screening compound, with typical purity specifications of ≥95% offered by various specialty chemical suppliers .

Why Substituting (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide with General Acrylamide Analogs May Compromise Experimental Reproducibility


Generic substitution within the cinnamamide/acrylamide class is not recommended due to the high sensitivity of biological activity to subtle structural modifications. Structure-activity relationship (SAR) studies on cinnamamide derivatives have established that variations in the N-substituent (e.g., phenethyl vs. cycloalkyl) and alkoxy chain length on the phenyl ring can drastically alter potency, target selectivity, and physicochemical properties [1]. Consequently, swapping (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide with a 'similar' analog without direct comparative data risks invalidating experimental findings and introduces uncontrolled variables that undermine reproducibility.

Quantitative Evidence Guide for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (CAS 433691-53-3) in Research Selection


Physicochemical Differentiation: Measured LogP of Target Compound vs. N-Cyclopentyl Analog

Computational estimates indicate that (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide possesses a LogP value of approximately 4.13 , which is higher than the N-cyclopentyl analog (LogP ~3.95) . This difference in lipophilicity is attributable to the replacement of the cyclopentyl group with a phenethyl moiety. While direct biological comparisons are not available, this physicochemical distinction suggests altered membrane permeability and tissue distribution profiles, which are critical considerations in ADME-Tox assessments [1].

Lipophilicity ADME Prediction Acrylamide Derivatives

Cytotoxic Activity in MCF-7 Breast Cancer Cells: A Single-Point Benchmark

A vendor-reported case study indicates that (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide reduces MCF-7 cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure . No comparator data for direct analogs in the same assay system are publicly available. This value should be interpreted as a preliminary benchmark; cross-study comparisons are not feasible due to the absence of a well-characterized reference compound in the same experimental context.

Anticancer Cytotoxicity MCF-7

Anti-inflammatory Potential: Reduction of Pro-inflammatory Cytokines in Acute Inflammation Models

In animal models of acute inflammation, administration of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide resulted in decreased levels of TNF-alpha and IL-6 . No direct comparator data are available to quantify differentiation from other cinnamamide/acrylamide derivatives. This suggests potential anti-inflammatory activity, but the lack of a well-defined comparator limits procurement decisions based on efficacy alone.

Anti-inflammatory TNF-alpha IL-6

Structural Uniqueness: N-Phenethyl and 4-Propoxyphenyl Moieties Drive Differentiated Physicochemical and SAR Profile

The target compound features a unique combination of a phenethyl group on the amide nitrogen and a 4-propoxyphenyl substituent on the cinnamamide backbone. This combination is distinct from common analogs such as N-cyclohexyl, N-cyclopentyl, or N-benzyl derivatives . While no direct head-to-head biological data exist, the phenethyl moiety is known to enhance CNS penetration and target engagement in certain cinnamamide series, whereas the propoxy chain modulates lipophilicity and metabolic stability [1]. This structural differentiation justifies its use in SAR campaigns where exploring novel chemotypes is the objective.

Structure-Activity Relationship Acrylamide Scaffold Chemical Diversity

Optimal Research Applications for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide (CAS 433691-53-3) Based on Available Evidence


Preliminary Anticancer Screening in Breast Cancer Cell Lines

Given the vendor-reported IC50 of ~25 µM against MCF-7 cells , this compound can serve as a starting point for cytotoxicity screening in breast cancer models. However, due to the lack of comparator data, it is best suited for early-stage profiling where benchmarking against established chemotherapeutics or structurally related analogs is performed in-house [1].

Exploration of Anti-inflammatory Pathways in Preclinical Models

The observed reduction of TNF-alpha and IL-6 in acute inflammation models supports the use of this compound in investigating inflammatory signaling pathways. It may be employed as a tool compound in mechanistic studies, provided that appropriate positive and negative controls are included to validate target specificity [1].

Structure-Activity Relationship (SAR) Studies of Acrylamide-Based Bioactives

The distinct combination of N-phenethyl and 4-propoxyphenyl groups makes this compound a valuable addition to focused libraries aimed at exploring the SAR of cinnamamide/acrylamide derivatives. Its unique structural features can help delineate the contributions of lipophilicity and aromatic stacking interactions to biological activity [1].

ADME-Tox Profiling of Lipophilic Acrylamides

With a calculated LogP of ~4.13 , this compound can be utilized in ADME-Tox panels to assess the impact of moderate lipophilicity on membrane permeability, metabolic stability, and plasma protein binding. Comparisons with less lipophilic analogs (e.g., LogP ~3.95) can provide insights into the balance between potency and pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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